Piperidin-3-ylmethanethiol
CAS No.: 100555-75-7
Cat. No.: VC21266348
Molecular Formula: C6H13NS
Molecular Weight: 131.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100555-75-7 |
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Molecular Formula | C6H13NS |
Molecular Weight | 131.24 g/mol |
IUPAC Name | piperidin-3-ylmethanethiol |
Standard InChI | InChI=1S/C6H13NS/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2 |
Standard InChI Key | VXNAKNXLRFUJJD-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CS |
Canonical SMILES | C1CC(CNC1)CS |
Piperidin-3-ylmethanethiol is a sulfur-containing organic compound featuring a piperidine ring substituted at the third position with a methanethiol group. This compound belongs to the class of heterocyclic organosulfur compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. Its unique structure allows for potential biological and chemical reactivity, making it a candidate for further research in medicinal chemistry.
Synthesis
The synthesis of Piperidin-3-ylmethanethiol typically involves:
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Functionalization of Piperidine: A piperidine derivative is modified at the third position using selective alkylation or substitution reactions.
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Introduction of Thiol Group: The methanethiol group is introduced via nucleophilic substitution or thiolation reactions using reagents such as thiourea or alkylthiols.
A general method might involve:
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Starting with 3-hydroxymethylpiperidine.
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Reacting it with a thiolating agent under controlled conditions to replace the hydroxyl group with a thiomethyl group.
Applications and Potential Uses
Piperidin-3-ylmethanethiol has not been extensively studied, but its structural components suggest several potential applications:
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Pharmaceuticals:
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The piperidine scaffold is widely used in drug development due to its bioavailability and ability to interact with biological targets.
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The thiol group can act as a functional handle for conjugation or as an active site for biological activity.
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Chemical Intermediates:
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Useful in the synthesis of more complex heterocyclic compounds.
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Can serve as a precursor for sulfur-containing biologically active molecules.
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Biological Activity:
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Compounds containing piperidine rings have shown activity against various diseases, including bacterial infections, cancer, and neurological disorders.
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The thiol group may impart antioxidant or enzyme-inhibitory properties.
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Challenges and Future Directions
Despite its potential, there are challenges associated with studying compounds like Piperidin-3-ylmethanethiol:
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Stability Issues: The thiol group can be prone to oxidation, leading to disulfide formation.
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Limited Data: There is currently insufficient experimental data on its pharmacodynamics, toxicity, and metabolism.
Future research could focus on:
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Developing synthetic routes for derivatives with enhanced stability.
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Investigating biological activities through high-throughput screening.
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Exploring its use as a building block for more complex therapeutic agents.
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